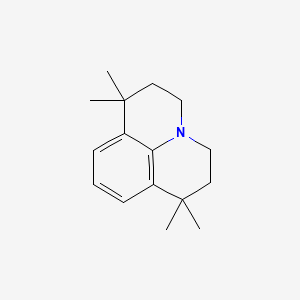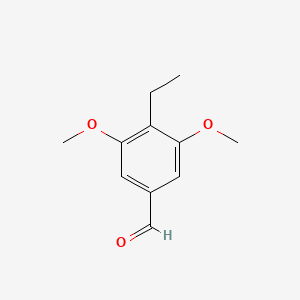
4-Ethyl-3,5-dimethoxybenzaldehyde
Vue d'ensemble
Description
4-Ethyl-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O3 . It is used as a building block in organic synthesis . The molecule contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-3,5-dimethoxybenzaldehyde includes an aromatic ring with two methoxy groups and one aldehyde group, along with an ethyl group . The molecule is nearly planar .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethyl-3,5-dimethoxybenzaldehyde include a molecular weight of 194.23 g/mol . Other properties such as melting point, boiling point, and density are not available .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Li Bao-lin (2007) focused on synthesizing a new compound derived from dimethoxybenzaldehyde through a series of chemical reactions, including condensation and catalytic reduction. The compound was characterized using NMR techniques, highlighting its potential in synthetic chemistry applications (Li Bao-lin, 2007).
Thermophysical Properties
- Research by Temprado, Roux, and Chickos (2008) delved into the thermophysical properties of various aldehydes, including dimethoxybenzaldehyde, using differential scanning calorimetry. This study provides critical data for understanding the physical behavior of these compounds in different temperature ranges (Temprado, M., Roux, M., & Chickos, J., 2008).
Optical Studies
- A 2020 study by Athraa H. Mekkey et al. synthesized metal complexes from dimethoxybenzaldehyde derivatives and investigated their optical properties. This research has implications for the development of materials with specific optical characteristics (Athraa H. Mekkey, Fatima H. Mal, & S. H. Kadhim, 2020).
Antioxidant Activity
- S. Venkateswarlu et al. (2003) synthesized a metabolite of Sphaerophysa salsula from dimethoxybenzaldehyde and demonstrated its potent antioxidative activity. This highlights the potential of dimethoxybenzaldehyde derivatives in contributing to antioxidant research (S. Venkateswarlu et al., 2003).
Photophysical Behavior
- T. Stalin and N. Rajendiran (2005) investigated the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde in various solvents and its interaction with beta-cyclodextrin. Their study provides insights into the influence of solvent and molecular inclusion on the photophysical behavior of this compound (T. Stalin & N. Rajendiran, 2005).
Propriétés
IUPAC Name |
4-ethyl-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-9-10(13-2)5-8(7-12)6-11(9)14-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGOCEGHYLGYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466111 | |
| Record name | 4-ethyl-3,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3,5-dimethoxybenzaldehyde | |
CAS RN |
78025-99-7 | |
| Record name | 4-ethyl-3,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)


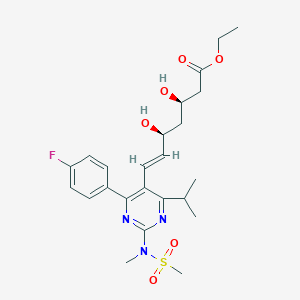
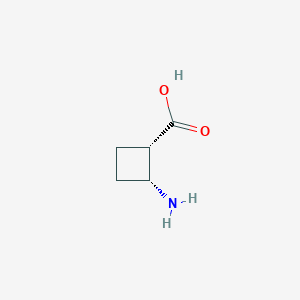


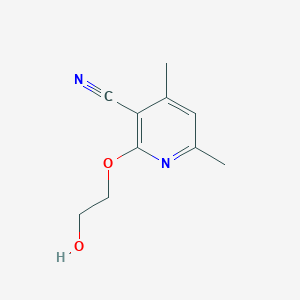

![2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1312789.png)
![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)
